Benzenamine, 4-(1,1-dimethylethoxy)-N,N-diphenyl-
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Overview
Description
4-(Tert-butoxy)-N,N-diphenylaniline is an organic compound that features a tert-butoxy group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-N,N-diphenylaniline typically involves the reaction of aniline derivatives with tert-butyl alcohol in the presence of a strong acid or base. One common method includes the use of tert-butyl chloride and aniline in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a tert-butyl cation, which then reacts with the aniline derivative to form the desired product .
Industrial Production Methods
Industrial production of 4-(tert-butoxy)-N,N-diphenylaniline may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize microreactor systems that allow for precise control over reaction conditions, leading to more sustainable and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-(Tert-butoxy)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential use in drug development and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-N,N-diphenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.
Hexa(tert-butoxy)ditungsten(III): A coordination complex used in organometallic chemistry.
Uniqueness
4-(Tert-butoxy)-N,N-diphenylaniline is unique due to its specific combination of a tert-butoxy group with an aniline derivative, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications, distinguishing it from other tert-butoxy compounds .
Properties
CAS No. |
288627-02-1 |
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Molecular Formula |
C22H23NO |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-N,N-diphenylaniline |
InChI |
InChI=1S/C22H23NO/c1-22(2,3)24-21-16-14-20(15-17-21)23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-17H,1-3H3 |
InChI Key |
PVWPFHVIIOPASS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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